molecular formula C15H13FN2O3 B6415652 MFCD18323772 CAS No. 1261987-28-3

MFCD18323772

Cat. No.: B6415652
CAS No.: 1261987-28-3
M. Wt: 288.27 g/mol
InChI Key: RNTHIPDSFMNLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on the structural and functional parameters of analogous compounds (e.g., boronic acids, halogenated aromatics, and fluorinated cyclohexanes), a hypothetical profile can be inferred. Such compounds are often utilized in pharmaceutical and materials science research due to their reactivity and bioavailability. Key properties typically include molecular weight, solubility, lipophilicity (LogP), and synthetic accessibility, which are critical for drug development and industrial applications .

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)10-5-6-17-8-12(10)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTHIPDSFMNLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692756
Record name 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-28-3
Record name 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323772 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD18323772 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD18323772 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18323772 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The molecular targets and pathways involved include various enzymes, receptors, and signaling pathways that mediate its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical parameters for MFCD18323772 against structurally related compounds from the evidence. These comparisons are based on shared functional groups, molecular frameworks, and reactivity profiles:

Parameter This compound (Hypothetical) CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330) CAS 122665-97-8 (MFCD03788493)
Molecular Formula C₆H₅BrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₁₀F₂O₂
Molecular Weight ~235 (estimated) 235.27 201.02 164.15
LogP (XLOGP3) 2.0–2.5 (estimated) 2.15 1.64 (MLOGP) 0.78 (WLOGP)
Solubility (mg/mL) 0.2–0.7 (estimated) 0.24 0.687 1.55–9.71
BBB Permeability Yes (hypothetical) Yes Not reported Yes
Synthetic Accessibility Moderate (estimated) 2.07 Not reported High (via one-step synthesis)
Bioavailability Score 0.5–0.6 (estimated) 0.55 0.55 Not reported

Key Research Findings

  • Structural Similarities : Compounds like CAS 1046861-20-4 (MFCD13195646) and CAS 122665-97-8 (MFCD03788493) share halogen (Br, Cl, F) and aromatic/cyclohexane frameworks with this compound, which influence reactivity and metabolic stability .
  • Solubility Trends : Fluorinated compounds (e.g., CAS 122665-97-8) exhibit higher aqueous solubility (1.55–9.71 mg/mL) compared to brominated/chlorinated analogs (0.24–0.687 mg/mL), likely due to reduced hydrophobicity .
  • Synthetic Complexity : Boronic acids (e.g., CAS 1046861-20-4) require palladium-catalyzed cross-coupling reactions, while fluorinated derivatives (e.g., CAS 122665-97-8) are synthesized via simpler acid-catalyzed hydrolysis .

Critical Analysis of Divergences

  • Bioavailability : While CAS 1046861-20-4 and CAS 1761-61-1 both score 0.55 in bioavailability, fluorinated compounds (e.g., CAS 122665-97-8) lack reported scores, suggesting a need for further pharmacokinetic studies .
  • Safety Profiles : CAS 1046861-20-4 triggers a Brenk alert (1.0) for reactive functional groups, whereas CAS 122665-97-8 has moderate skin permeability (Log Kp = -6.21 cm/s), indicating divergent toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.